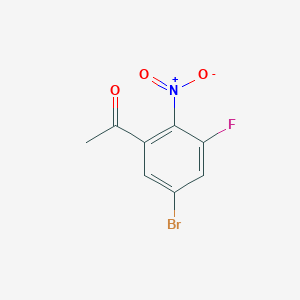
1-(5-Bromo-3-fluoro-2-nitrophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-3-fluoro-2-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H5BrFNO3 and a molecular weight of 262.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-3-fluoro-2-nitrophenyl)ethan-1-one typically involves the bromination and fluorination of a nitrophenyl ethanone precursor. One common method includes the reaction of 5-bromo-3-fluoro-2-nitrobenzene with ethanone under controlled conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Bromo-3-fluoro-2-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-3-fluoro-2-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds for pharmaceutical research.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-3-fluoro-2-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and fluorine atoms can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-3-fluoro-2-nitrophenyl)ethan-1-one can be compared with other similar compounds such as:
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one: This compound has a hydroxy group instead of a nitro group, which affects its reactivity and applications.
1-(4-Bromo-2-fluorophenyl)ethanone: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
The presence of the nitro group in this compound makes it unique and more versatile for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H5BrFNO3 |
|---|---|
Molekulargewicht |
262.03 g/mol |
IUPAC-Name |
1-(5-bromo-3-fluoro-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c1-4(12)6-2-5(9)3-7(10)8(6)11(13)14/h2-3H,1H3 |
InChI-Schlüssel |
MHZVVWASEFOEOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




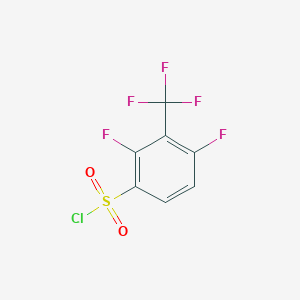
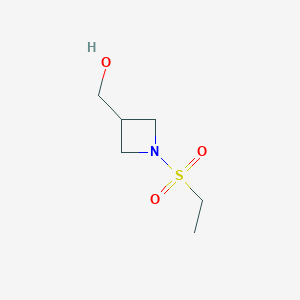

![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)

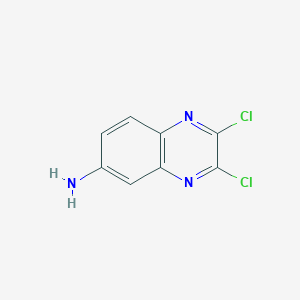
![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)
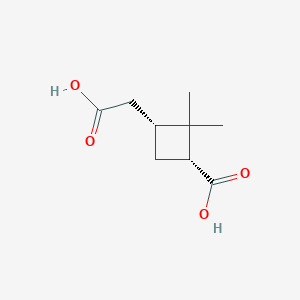
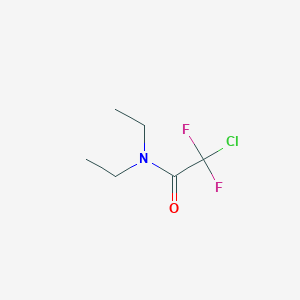
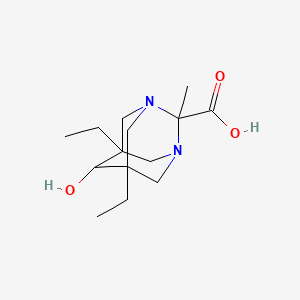
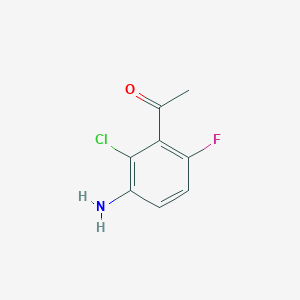
![2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B12845163.png)
